Bombesin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

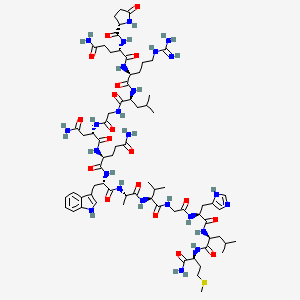

Bombesin is a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad (Bombina bombina) by Vittorio Erspamer and colleagues . It has two known homologs in mammals called neuromedin B and gastrin-releasing peptide. It also plays a role in the central nervous system, where it acts as a negative feedback signal to stop eating behavior .

准备方法

Bombesin and its analogs can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the use of protected amino acids and coupling reagents to form peptide bonds under controlled conditions. Industrial production methods for this compound analogs often involve optimization of reaction parameters such as ligand concentration, pH, reaction time, and temperature to achieve high yields and purity . For example, the preparation of 188Re-HYNIC-Bombesin involves optimizing these parameters to produce a radiolabeled compound with high radiochemical purity .

化学反应分析

Bombesin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of disulfide bonds between cysteine residues, while reduction can break these bonds . Substitution reactions can involve the replacement of specific amino acids with analogs to modify the peptide’s properties .

科学研究应用

Cancer Diagnosis and Treatment

Bombesin and its analogs are primarily studied for their potential in cancer diagnosis and therapy. The gastrin-releasing peptide receptor (GRP receptor) is overexpressed in several types of tumors, making it a target for this compound-based radiopharmaceuticals.

Radiolabeled this compound Analogues

Radiolabeled this compound analogs have been developed for imaging and treatment purposes. For instance, SAR-Bombesin is a pan-cancer radiopharmaceutical that targets GRP receptors, demonstrating efficacy in various cancers including prostate and breast cancer. Recent studies have shown that SAR-Bombesin can improve disease management in patients with PSMA-negative prostate cancer by providing more accurate detection and treatment options .

| Analog | Target Cancer Types | Application |

|---|---|---|

| SAR-Bombesin | Prostate, Breast | Diagnostic and therapeutic agent |

| 68Ga-BZH3 | Gastrointestinal tumors | Diagnostic imaging |

| Demobesin 1 | Prostate, Breast | Radioligand for imaging |

Clinical Trials

Ongoing clinical trials are exploring the efficacy of this compound analogs in various cancer types. For example, the open Investigational New Drug (IND) application for SAR-Bombesin aims to assess its theranostic capabilities, combining both therapeutic and diagnostic applications .

Gastroenterological Applications

This compound plays a role in gastrointestinal physiology, particularly in regulating gastric functions. Research indicates that this compound can enhance lower esophageal sphincter pressure, which may benefit patients with gastroesophageal reflux disease (GERD) who are resistant to proton pump inhibitors .

Neurological Implications

This compound receptors are also implicated in central nervous system functions. Activation of these receptors has been linked to satiety signaling pathways, suggesting that this compound-like peptides could play a role in appetite regulation .

Obesity Research

Research indicates that this compound receptor subtype-3 is downregulated in muscle cells from obese individuals, linking it to metabolic disorders such as type 2 diabetes . This connection opens avenues for investigating this compound analogs as potential treatments for obesity-related conditions.

Case Studies and Research Findings

Numerous studies have documented the effects of this compound and its analogs across various applications:

- A study demonstrated the effectiveness of 68Ga-labeled this compound analogs in diagnosing gastrointestinal stromal tumors (GIST), showing receptor positivity even in cases where traditional imaging techniques failed .

- Another research highlighted the role of this compound in enhancing satiety by blocking ghrelin's orexigenic effects, providing insights into its potential use in obesity management .

作用机制

Bombesin exerts its effects by binding to G-protein-coupled receptors, specifically BBR1, BBR2, and BBR3 . Upon binding, this compound activates these receptors, leading to the activation of intracellular signaling pathways. In the gastrointestinal tract, this compound stimulates the release of gastrin and other hormones, which in turn regulate digestive processes . In the central nervous system, this compound acts as a satiety signal, reducing food intake by activating specific neural pathways . This compound can also function as a growth factor through autocrine or paracrine mechanisms, modulating the growth of various tissues .

相似化合物的比较

Bombesin is part of a family of peptides that includes neuromedin B and gastrin-releasing peptide . These peptides share structural similarities and often bind to the same receptors, but they have distinct biological activities. For example, gastrin-releasing peptide is primarily involved in stimulating the release of gastrin, while neuromedin B has broader effects on smooth muscle contraction and hormone secretion . Other similar compounds include litorin, ranatensin, and alytesin, which are also isolated from frog skin and have similar receptor-binding properties . This compound’s uniqueness lies in its specific receptor interactions and its wide range of physiological effects, making it a valuable compound for research and therapeutic applications .

属性

分子式 |

C71H110N24O18S |

|---|---|

分子量 |

1619.9 g/mol |

IUPAC 名称 |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C71H110N24O18S/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,58-/m0/s1 |

InChI 键 |

QXZBMSIDSOZZHK-DOPDSADYSA-N |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |

规范 SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。